1-Chloronon-3-yne

Description

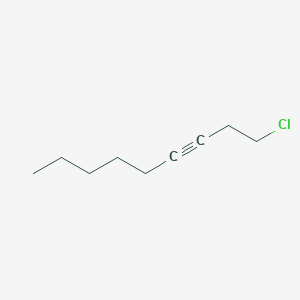

Structure

2D Structure

3D Structure

Properties

CAS No. |

51575-82-7 |

|---|---|

Molecular Formula |

C9H15Cl |

Molecular Weight |

158.67 g/mol |

IUPAC Name |

1-chloronon-3-yne |

InChI |

InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |

InChI Key |

IFUSVKAQPZQILY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCCCl |

Origin of Product |

United States |

Nomenclature and Isomerism of 1 Chloronon 3 Yne

Systematic IUPAC Nomenclature Principles Applied to 1-Chloronon-3-yne

The naming of this compound follows the systematic and universally accepted rules of IUPAC (International Union of Pure and Applied Chemistry) nomenclature. bccampus.cauomus.edu.iqsiyavula.com The foundation of the name is the identification of the longest continuous carbon chain that contains the principal functional group, in this case, the alkyne's triple bond. libretexts.orglibretexts.org

The process for deriving the IUPAC name is as follows:

Identify the Parent Hydrocarbon Chain: The longest carbon chain containing the triple bond consists of nine carbon atoms, which corresponds to the root name "non-". bccampus.ca

Identify the Principal Functional Group: The presence of a carbon-carbon triple bond designates the compound as an alkyne, leading to the suffix "-yne". uomus.edu.iqlibretexts.org

Numbering the Carbon Chain: The chain is numbered to assign the lowest possible locant (position number) to the triple bond. libretexts.org In this molecule, the triple bond begins at the third carbon, hence "-3-yne".

Identify and Name Substituents: A chlorine atom is present as a substituent. Halogen substituents are denoted by a prefix, in this case, "chloro-". bccampus.casiyavula.com

Assign Locants to Substituents: The position of the chlorine atom is on the first carbon of the chain, indicated by the prefix "1-chloro".

Alphabetize Substituents: When multiple different substituents are present, they are listed in alphabetical order. libretexts.org

Assemble the Full Name: Combining these elements results in the systematic name: This compound .

The IUPAC system also provides a framework for naming related compounds, such as those containing both double and triple bonds, which are termed enynes. libretexts.org In such cases, the double bond is named first. libretexts.org

Structural Isomers and Constitutional Connectivity Variations

Structural isomers, also known as constitutional isomers, share the same molecular formula but differ in the connectivity of their atoms. ibalchemy.comdocbrown.info For this compound, with the molecular formula C9H15Cl, numerous structural isomers are possible. guidechem.comnih.gov These variations can arise from changes in the carbon skeleton, the position of the triple bond, or the position of the chlorine atom. docbrown.infoyoutube.com

Examples of structural isomers of this compound include:

Positional Isomers: These isomers differ in the location of the functional groups (the chloro group and the alkyne) along the same carbon backbone.

1-Chloronon-4-yne: Here, the triple bond is located between the fourth and fifth carbon atoms. nih.govalfachemch.combldpharm.comuni.lu

3-Chloro-1-nonyne: In this isomer, the chlorine atom is on the third carbon, and the triple bond is at the end of the chain. guidechem.com

9-Chloro-1-nonyne: The chlorine atom is at the opposite end of the chain from the triple bond. guidechem.com

Chain Isomers: These isomers have different arrangements of the carbon atoms, such as branching.

1-Chloro-2-methyl-oct-3-yne: A methyl group is attached to the second carbon of an eight-carbon chain.

9-Chloro-2-methylnon-3-yne bldpharm.com

Functional Group Isomers: These isomers have different functional groups altogether. For C9H15Cl, examples could include cyclic structures or compounds with two double bonds (dienes).

1-Chloro-2-cyclobutylcyclopentane nih.gov

The number of possible isomers increases significantly with the number of carbon atoms. For instance, the simpler haloalkane C5H11Cl has eight constitutional isomers. docbrown.infobrainly.in

| Isomer Type | Example Name | Molecular Formula | Key Difference from this compound |

| Positional | 1-Chloronon-4-yne | C9H15Cl | Position of the triple bond |

| Positional | 3-Chloro-1-nonyne | C9H15Cl | Position of the chlorine atom and triple bond |

| Positional | 9-Chloro-1-nonyne | C9H15Cl | Position of the chlorine atom |

| Chain | 1-Chloro-2-methyloct-3-yne | C9H15Cl | Branched carbon skeleton |

| Functional Group | 1-Chloro-2-cyclobutylcyclopentane | C9H15Cl | Cyclic alkane structure, no triple bond |

| Functional Group | 2-Chloro-1,3-nonadiene | C9H15Cl | Contains two double bonds instead of a triple bond |

Regioisomeric Differentiation in Chlorinated Nonynes

Regioisomers are isomers that differ in the position of a substituent or a functional group. In the context of chlorinated nonynes, this refers to the various possible locations of the chlorine atom on the nonyne chain. For example, this compound and 2-chloronon-3-yne are regioisomers.

The synthesis of a specific regioisomer can be a significant challenge in organic chemistry. For instance, the reaction of an alkyne with a chlorinating agent can potentially lead to a mixture of regioisomers. The outcome of such reactions is often influenced by electronic and steric factors.

The differentiation of these regioisomers is crucial for chemical analysis and is typically achieved using spectroscopic techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR can distinguish between regioisomers based on the unique chemical shifts and coupling patterns of the nuclei in different chemical environments.

Mass Spectrometry (MS): While regioisomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their differentiation.

Infrared (IR) Spectroscopy: The vibrational frequencies of bonds can be subtly affected by the position of substituents, sometimes aiding in the differentiation of isomers.

Research has been conducted on the analytical differentiation of regioisomeric N-substituted meta-chlorophenylpiperazine derivatives, highlighting the importance of distinguishing between such isomers. ojp.gov

Synthetic Methodologies for 1 Chloronon 3 Yne and Analogous Structures

Strategies for the Construction of the Carbon-Carbon Triple Bond

The formation of the internal alkyne is a critical step in the synthesis of 1-chloronon-3-yne. Two primary strategies are commonly employed: the elimination of dihaloalkanes and the coupling of smaller fragments.

A foundational method for synthesizing alkynes is the double dehydrohalogenation of dihaloalkanes. libretexts.org This process involves two successive elimination reactions, typically following an E2 mechanism, to form two pi bonds. libretexts.orgchemistrysteps.com The reaction can start from either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). chemistrysteps.comyoutube.com

The choice of a strong base is crucial for driving the reaction to completion. Common bases include sodium amide (NaNH₂), potassium hydroxide (B78521) (KOH), and various alkoxides. libretexts.orgpressbooks.pub The reaction is often performed at high temperatures. libretexts.org For instance, reacting a vicinal dihalide like 3,4-dichlorononane or a geminal dihalide like 3,3-dichlorononane with an excess of a strong base such as sodium amide in liquid ammonia (B1221849) would yield the internal alkyne, non-3-yne. chemistrysteps.comyoutube.com The use of a very strong base like NaNH₂ is often necessary to facilitate the second elimination from the intermediate vinyl halide, which is less reactive than the initial alkyl halide. chemistrysteps.com

| Precursor Type | Description | Example Precursor for Non-3-yne Synthesis |

| Vicinal Dihalide | Halogen atoms are on adjacent carbon atoms. | 3,4-Dichlorononane |

| Geminal Dihalide | Halogen atoms are on the same carbon atom. | 3,3-Dichlorononane |

Modern synthetic chemistry often relies on transition metal-catalyzed cross-coupling reactions to construct carbon-carbon bonds with high precision. chemistryviews.org These methods offer greater flexibility and functional group tolerance compared to elimination reactions. To form the carbon skeleton of this compound, a C(sp³)–C(sp) bond formation is required.

This can be achieved by coupling a terminal alkyne with an appropriate alkyl halide. For example, the Sonogashira coupling, typically used for C(sp²)–C(sp) bonds, has been adapted for C(sp³)–C(sp) coupling using specific palladium or nickel catalyst systems. organic-chemistry.org An alternative involves the reaction of an alkynyl Grignard reagent with a secondary alkyl halide, catalyzed by iron. organic-chemistry.org

A plausible route to a precursor for this compound could involve the coupling of 1-pentyne (B49018) with a three-carbon electrophile containing a masked or protected hydroxyl group, such as 3-chloro-1-propanol (B141029) or its protected form. Following the coupling reaction to form non-3-yn-1-ol (B1266180), the chlorine can be introduced.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Relevance to this compound Synthesis |

| Sonogashira-type | Pd or Ni catalyst, ligand | C(sp³)–C(sp) | Couples a terminal alkyne with an alkyl halide. |

| Kumada-Corriu | Pd₂(dba)₃, PPh₃ | C(sp³)–C(sp) | Couples an alkynyllithium or Grignard with an alkyl halide. organic-chemistry.org |

| Iron-Catalyzed | Iron catalyst | C(sp³)–C(sp) | Couples an alkynyl Grignard reagent with an alkyl halide. organic-chemistry.org |

Introduction of the Chlorine Substituent

With the alkyne backbone established, the next critical step is the regioselective introduction of the chlorine atom at the C-1 position.

Direct halogenation of an internal alkyne like non-3-yne with reagents such as Cl₂ would result in an addition reaction across the triple bond, forming a vicinal dichloroalkene, rather than the desired substitution at the C-1 position. However, haloalkynes, where a halogen is directly attached to an sp-hybridized carbon, are a valuable class of compounds. researchgate.netacs.org These are typically prepared by reacting a terminal alkyne with a strong base followed by a halogenating agent. acs.org While this specific methodology is not directly applicable to the synthesis of this compound, where the chlorine is on an sp³ carbon, the chemistry of haloalkynes is significant as they are versatile building blocks in organic synthesis. nih.gov

The most direct and reliable method for synthesizing this compound involves a nucleophilic substitution reaction on a suitable precursor, typically non-3-yn-1-ol. nih.gov This aliphatic nucleophilic substitution occurs at an sp³-hybridized carbon. libretexts.orgyoutube.com The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a good one.

Common strategies include:

Conversion to an Alkyl Chloride using Thionyl Chloride (SOCl₂): Reaction of non-3-yn-1-ol with thionyl chloride, often in the presence of a base like pyridine, directly converts the alcohol to this compound.

Conversion to an Alkyl Chloride using Hydrochloric Acid (HCl): Concentrated HCl can be used, sometimes with a catalyst like zinc chloride (Lucas reagent), to substitute the hydroxyl group.

Conversion to a Sulfonate Ester followed by Substitution: The alcohol can be converted to a tosylate or mesylate ester, which are excellent leaving groups. Subsequent reaction with a chloride salt, such as lithium chloride or sodium chloride, in a suitable solvent (e.g., acetone) proceeds via an Sₙ2 mechanism to yield the final product. nih.gov

This two-step approach via a sulfonate ester is often preferred for its mild conditions and high yields.

| Method | Reagent(s) | Leaving Group | Mechanism |

| Direct Chlorination | SOCl₂, Pyridine | -OH (activated) | Sₙ2 or Sₙi |

| From Tosylate/Mesylate | 1. TsCl or MsCl, Pyridine2. LiCl, Acetone | -OTs or -OMs | Sₙ2 |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org This approach aligns with the principles of green chemistry by reducing steps, solvent use, and waste generation. frontiersin.org

While a specific one-pot MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct analogous complex molecules. For example, haloalkynes are known to participate in three-component reactions. A reported protocol for thioamide synthesis involves a three-component condensation of haloalkynes, amines, and sodium sulfide. acs.org Similarly, amides can be constructed from bromoalkynes, amines, and water in a multi-component fashion. acs.org

These examples demonstrate the potential for developing cascade or one-pot sequences where the formation of the alkyne and the introduction of the chloroalkyl moiety could be combined, potentially through a sequence of coupling and substitution reactions in a single vessel without isolating intermediates. Such a strategy would significantly enhance the synthetic efficiency for producing this compound and its derivatives.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis offers a powerful and efficient means for the formation of carbon-carbon and carbon-halogen bonds, providing several strategic pathways to access chloroalkynes. Catalysts based on palladium, copper, rhodium, and iron have all been employed in reactions pertinent to the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The cycle is typically initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent transmetalation with an organometallic partner, followed by reductive elimination, yields the coupled product and regenerates the active Pd(0) catalyst.

For the synthesis of a molecule like this compound, an inverse Sonogashira strategy could theoretically involve the coupling of a pentyl-organometallic reagent with a 1-chloro-but-1-yne derivative. The choice of palladium catalyst and ligands is crucial for optimizing reaction efficiency and preventing side reactions. nih.gov N-heterocyclic carbene (NHC) palladium complexes have emerged as effective catalysts for Sonogashira reactions, sometimes allowing for copper-free conditions. nih.gov

A related palladium-catalyzed methodology is haloalkynylation, where a haloalkyne is added across an unsaturated bond. For instance, the palladium-catalyzed addition of silyl-substituted chloroalkynes to terminal alkynes has been reported to produce cis-chloroalkynylation products. acs.org This highlights the potential of palladium catalysis to directly install the chloroalkyne functionality.

| Reaction Type | Typical Reactants | Catalyst System | Key Features |

| Inverse Sonogashira Coupling | Alkynyl halide, Organometallic reagent (e.g., organoboron) | Palladium catalyst (e.g., Pd(PPh₃)₄), often with a copper co-catalyst | Forms C(sp)-C(sp²) or C(sp)-C(sp³) bonds. nih.govresearchgate.net |

| Palladium-Catalyzed Haloalkynylation | Haloalkyne, Alkyne/Alkene | Palladium catalyst (e.g., [Pd₂(dba)₃]) | Direct addition of a haloalkyne moiety across a π-system. acs.org |

Copper-Mediated Syntheses

Copper catalysis plays a significant role in alkyne chemistry, both as a primary catalyst and as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling. A key copper-catalyzed reaction for the synthesis of asymmetric diynes is the Cadiot-Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. nih.govnih.gov

The mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne. This species then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product. nih.gov For the synthesis of an analogue of this compound, this could involve coupling a terminal alkyne with a chloroalkyne. However, chloroalkynes are generally less reactive than their bromo- or iodo- counterparts in this reaction. The efficiency of coupling with chloroalkynes can sometimes be improved with the addition of a palladium co-catalyst. acs.org

Copper catalysts are also effective in mediating the coupling of haloalkynes with organometallic reagents. For instance, Cu(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents has been demonstrated. rsc.org Furthermore, copper-catalyzed cross-coupling reactions of alkyl halides with Grignard reagents or arylaluminum reagents provide pathways for forming the C(sp³)-C(sp) bond present in this compound. acs.orgacs.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne | 1-Haloalkyne | Cu(I) salt (e.g., CuBr), Amine base | 1,3-Diyne |

| Coupling with Organozinc Reagents | 1-Bromoalkyne | N-Heterocyclic Organozinc Reagent | CuCN·2LiBr | Internal Alkyne |

| Coupling with Grignard Reagents | Alkyl Halide | Grignard Reagent | Copper nanoparticles | Alkylated product |

Rhodium-Catalyzed C-H Functionalization with Alkyne-Tethered Substrates

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds, offering high atom economy. nih.gov These reactions often proceed via a concerted metalation-deprotonation mechanism, where a directing group on the substrate guides the catalyst to a specific C-H bond. nih.gov The resulting rhodacycle intermediate can then react with a coupling partner, such as an alkyne.

While many examples of rhodium-catalyzed C-H alkynylation involve the functionalization of arenes, rsc.orgacs.org the concept can be extended to substrates with tethered alkynes. Intramolecular reactions of this type can lead to the formation of cyclic structures. For instance, cationic rhodium catalysts have been used in the intramolecular [4+2] cycloaddition of diene-tethered alkynyl halides. alfa-chemistry.com

The general mechanism for rhodium(III)-catalyzed C-H activation involves the formation of a cyclometalated Rh(III) intermediate. This intermediate can then undergo migratory insertion with an alkyne, leading to an eight-membered rhodacycle. Subsequent reductive elimination regenerates the active catalyst and yields the annulated product. rsc.org For the synthesis of an acyclic structure like this compound, an intermolecular C-H functionalization approach would be necessary, which remains a significant challenge for unactivated aliphatic C-H bonds. However, the principles of rhodium-catalyzed C-H activation with haloalkyne coupling partners are well-established, particularly for aryl sulfonamides and nitroarenes. nih.govdalalinstitute.com

Iron-Catalyzed Approaches

The use of iron, an earth-abundant and low-cost metal, as a catalyst is a growing area of sustainable chemistry. rsc.org Iron-catalyzed cross-coupling reactions provide a viable alternative to those using precious metals like palladium. A particularly relevant method for the synthesis of alkyl-substituted alkynes is the iron-catalyzed cross-coupling of alkyl halides with alkynyl Grignard reagents. nih.gov

This approach has been shown to be effective for both primary and secondary alkyl bromides and iodides at room temperature, often without the need for phosphine (B1218219) ligands. nih.gov The mechanism is believed to involve radical intermediates. nih.gov This methodology could be adapted to synthesize this compound by coupling a chloro-containing alkyl halide with an appropriate alkynyl Grignard reagent, or by coupling an alkyl Grignard reagent with a chloroalkyne.

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Key Features |

| Cross-Coupling | Alkyl Bromide/Iodide | Alkynyl Grignard Reagent | FeBr₂ or other simple iron salts | Phosphine-free, proceeds at room temperature via a radical mechanism. nih.gov |

| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne | Terminal Alkyne | FeCl₃·6H₂O, bipyridyl ligand, Zn | Performed in water under air, environmentally benign. organic-chemistry.org |

Electrochemical Synthesis of Chlorinated Alkynes

Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods, using electrons as a "reagent" to drive redox reactions. nih.gov This approach can often be conducted under mild conditions without the need for stoichiometric chemical oxidants or reductants.

In the context of synthesizing chlorinated alkynes, electrochemical methods have primarily been explored for the preparation of α,α-dihaloketones from alkynes. nih.govacs.org These reactions typically involve the anodic oxidation of a chloride source to generate chlorine radicals, which then react with the alkyne. Common chlorine sources include chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), or even chloride ions from seawater. nih.govorganic-chemistry.org The reaction is often carried out in an undivided cell using platinum or carbon-based electrodes.

A plausible mechanism for the electrochemical oxychlorination of an alkyne involves the anodic generation of a chlorine radical (Cl•). This radical adds to the alkyne to form a vinyl radical, which can then undergo further oxidation and reaction with water and another chlorine radical to yield the α,α-dichloroketone. nih.gov

Chemo- and Regioselectivity in Synthetic Pathways to this compound

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted molecules like this compound. The presence of multiple reactive sites—the C-Cl bond and the alkyne—necessitates careful control over reaction conditions and catalyst choice.

Regioselectivity refers to the preferential reaction at one of several possible positions. In the context of synthesizing this compound, this is particularly relevant in reactions involving an unsymmetrical alkyne. The addition of a reagent across the triple bond of a precursor like non-1-en-3-yne or the coupling of an unsymmetrical alkyne must be controlled to yield the desired isomer.

Several factors influence the regioselectivity of alkyne functionalization:

Steric Effects : Bulky substituents on the alkyne or the catalyst can direct the incoming group to the less sterically hindered position. In nickel-catalyzed reductive couplings, for example, bulkier groups on the alkyne prefer to be distal to the newly forming C-C bond. mit.edu

Electronic Effects : The electronic nature of the substituents on the alkyne can polarize the triple bond, making one carbon atom more electrophilic or nucleophilic than the other. In platinum-catalyzed hydroalkoxylation, an electron-withdrawing group on an arene substituent induces a polarization of the alkyne, directing nucleophilic attack to the more electron-deficient carbon. nih.gov Similarly, in copper-catalyzed hydrocarbonylative coupling, the higher electron density of a terminal alkyne's carbon atom makes it more susceptible to electrophilic attack. rsc.org

Catalyst Control : The choice of metal and ligands can have a profound impact on regioselectivity. In Sonogashira couplings of diiodopurines, the use of monodentate phosphine ligands on palladium favors reaction at the C2-position, while bidentate ligands switch the selectivity to the C8-position. rsc.org

Chemoselectivity is the preferential reaction of one functional group over another. In synthesizing this compound, a key challenge is to perform C-C bond-forming reactions without affecting the C-Cl bond, or vice versa. For instance, in a Cadiot-Chodkiewicz coupling to form a larger chloroalkyne, the conditions must be chosen to favor the coupling of the terminal alkyne with the haloalkyne over side reactions like homocoupling (Glaser coupling). wikipedia.org The use of specific amine bases and solvents, and sometimes palladium co-catalysis, can enhance the selectivity for the desired heterocoupling product. rsc.org

In iron-catalyzed Cadiot-Chodkiewicz reactions, it has been observed that coupling 1-bromoalkynes derived from less acidic terminal alkynes with more acidic terminal alkynes enhances both yield and selectivity for the unsymmetrical product. organic-chemistry.org This demonstrates how the electronic properties of the substrates can be harnessed to control chemoselectivity.

Reactivity and Mechanistic Investigations of 1 Chloronon 3 Yne Transformations

Reactions Involving the Carbon-Carbon Triple Bond

The alkyne functional group is characterized by its electron-rich π-systems, making it susceptible to attack by electrophiles. However, it can also react with nucleophiles, particularly when activated by adjacent functional groups or through metal catalysis.

Electrophilic Addition Reactions to the Alkyne Moiety

Electrophilic addition reactions to internal alkynes like 1-chloronon-3-yne typically proceed through the formation of a vinyl cation intermediate. The addition of hydrogen halides (HX) is a classic example of this reaction type. ucr.edu The reaction is initiated by the protonation of the triple bond, which, for an unsymmetrical internal alkyne, can lead to two different vinyl cations. The subsequent attack by the halide anion yields the corresponding vinyl halide. The regioselectivity of the addition is governed by the relative stability of the possible carbocation intermediates, in accordance with Markovnikov's rule. wikipedia.orglscollege.ac.in In the case of this compound, the inductive effect of the chloromethyl group influences the electron density of the alkyne, affecting the regiochemical outcome of the addition. The reaction typically results in anti-addition stereochemistry. ucr.edu

| Reaction Type | Reagent | Intermediate | Product Type | Key Features |

| Hydrohalogenation | H-X (e.g., HCl, HBr) | Vinyl Cation | Vinyl Halide | Follows Markovnikov's rule; typically anti-addition. ucr.eduwikipedia.org |

Nucleophilic Addition Reactions to the Alkyne Moiety

While less common than electrophilic additions, nucleophilic additions to alkynes can occur, especially with haloalkynes where the halogen atom acts as an activating group. acs.org Various nucleophiles, including halides, acetates, phenols, and thiols, can add across the triple bond, often facilitated by a metal catalyst such as silver or copper. acs.org This process typically generates a 2-haloalkene derivative where the nucleophile has added to one of the sp-hybridized carbons and the halogen remains. acs.org The mechanism can involve the formation of a vinyl anion or proceed through a metal-coordinated intermediate. The regioselectivity is highly dependent on the nature of the nucleophile, the catalyst, and the substitution pattern of the alkyne.

Cycloaddition Reactions (e.g., [2+2] cycloadditions, Diels-Alder type reactions, "Click" chemistry)

The alkyne moiety of this compound can participate in various cycloaddition reactions to form cyclic compounds. nih.gov

[2+2] Cycloadditions: Metal-catalyzed [2+2] cycloadditions between haloalkynes and alkenes are an effective method for synthesizing four-membered cyclobutene (B1205218) rings. acs.org Ruthenium catalysts have been shown to promote the reaction between bicyclic alkenes and haloalkynes. acs.org

Diels-Alder Type Reactions: Alkynes can act as dienophiles in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered rings (1,4-cyclohexadienes). ucalgary.ca The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups. While the chloroalkyl group in this compound is weakly electron-withdrawing, specific conditions or catalysis might be required for efficient reaction.

"Click" Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, providing a highly efficient and regiospecific route to 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.com While terminal alkynes are most commonly used, internal alkynes like this compound can also participate, although they may exhibit lower reactivity. Ruthenium catalysts have also been developed for the cycloaddition of organic azides with internal haloalkynes, leading specifically to 5-halo-1,2,3-triazoles. nih.gov This highlights the potential for this compound to be used in creating complex, halogenated heterocyclic structures.

| Cycloaddition Type | Reactant Partner | Catalyst (Typical) | Product |

| [2+2] Cycloaddition | Alkene | Ruthenium | Cyclobutene |

| [4+2] Diels-Alder | Conjugated Diene | Thermal or Lewis Acid | 1,4-Cyclohexadiene |

| [3+2] Azide-Alkyne Cycloaddition (Click) | Organic Azide (B81097) | Copper(I) or Ruthenium | 1,2,3-Triazole |

Hydration and Hydrohalogenation Pathways

The addition of water (hydration) or hydrogen halides (hydrohalogenation) across the carbon-carbon triple bond represents important transformations.

Hydration: The hydration of haloalkynes provides a direct route to α-halomethyl ketones, which are valuable synthetic intermediates. csic.esuniovi.es This reaction is often catalyzed by metal salts, with gold catalysts being particularly effective and allowing the reaction to proceed under mild conditions. organic-chemistry.orgrsc.org The process involves the initial formation of an enol intermediate, which then tautomerizes to the more stable ketone. uniovi.es

Hydrohalogenation: As mentioned in section 4.1.1, the addition of one equivalent of a hydrogen halide (HX) to an alkyne yields a vinyl halide. wikipedia.org If excess HX is used, a second addition can occur, typically resulting in a gem-dihaloalkane, where both halogens are attached to the same carbon. lscollege.ac.in This second addition also follows Markovnikov's rule, with the proton adding to the carbon that already bears a hydrogen atom. chemeurope.com

Reactions Involving the Chlorine Substituent

The chlorine atom in this compound is attached to a primary carbon adjacent to an alkyne, a position analogous to a propargylic position. This structural feature significantly influences its reactivity in substitution reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The carbon-chlorine bond in this compound is susceptible to cleavage by nucleophiles. The mechanism of this substitution can follow several pathways.

SN2 Reaction: As a primary alkyl halide, this compound is expected to be highly susceptible to bimolecular nucleophilic substitution (SN2). byjus.comtestbook.com In this concerted, single-step mechanism, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to inversion of stereochemistry (if the carbon were chiral) and displacement of the chloride ion. libretexts.orgpitt.edu The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. testbook.com

SN1 Reaction: An SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for a primary halide under typical conditions due to the relative instability of primary carbocations. byjus.com However, the proximity of the alkyne could stabilize an adjacent positive charge through resonance (forming a propargyl cation). Such intermediates are often invoked in reactions of propargyl alcohols catalyzed by Lewis acids. rsc.org Therefore, under conditions that favor ionization (e.g., polar protic solvents, strong Lewis acids), an SN1 pathway may become accessible. byjus.com

SN2' Reaction: The SN2' reaction is a variation of nucleophilic substitution that can occur in allylic and propargylic systems. In this pathway, the nucleophile attacks the distal carbon of the alkyne (C4), leading to a shift of the triple bond and displacement of the leaving group from the C1 position. This results in the formation of an allene. This pathway is a potential alternative to the direct SN2 displacement, particularly with certain nucleophiles and reaction conditions.

| Substitution Pathway | Mechanism | Key Intermediate | Stereochemistry | Favored by |

| SN2 | Concerted, single step | Trigonal bipyramidal transition state | Inversion | Strong nucleophiles, polar aprotic solvents |

| SN1 | Stepwise | Propargyl carbocation | Racemization | Weak nucleophiles, polar protic solvents, Lewis acids |

| SN2' | Concerted, conjugated | - | - | Specific substrates and nucleophiles |

Elimination Reactions (E1, E2) Leading to Further Unsaturation

The presence of a primary alkyl chloride in this compound allows it to undergo elimination reactions, typically dehydrohalogenation, to introduce additional unsaturation. wikipedia.org These reactions, which can proceed through either E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanisms, involve the removal of the chlorine atom and a proton from an adjacent carbon. ucsb.edubyjus.com

The mechanism followed is highly dependent on the reaction conditions. wikipedia.org E2 reactions are favored by the use of strong, sterically hindered bases and are single-step processes where the base abstracts a proton concurrently with the departure of the chloride leaving group. wikipedia.orgdoubtnut.com For this compound, the proton would be removed from the C2 position. This requires an anti-periplanar arrangement of the proton and the leaving group, which is readily achievable for an acyclic substrate. wikipedia.org

E1 reactions, in contrast, are two-step processes involving the initial formation of a primary carbocation intermediate, which is generally unstable and thus less favored for primary haloalkanes like this compound. wikipedia.orgdoubtnut.com These reactions are more likely to occur with weak bases and in polar protic solvents. ucsb.edu

The primary product of the dehydrohalogenation of this compound would be a conjugated enyne. Abstraction of a proton from the C2 position would lead to the formation of non-1-en-3-yne. Given the primary nature of the halide, the E2 pathway is the more probable mechanism under appropriate basic conditions. wikipedia.org

Formation of Organometallic Reagents (e.g., Grignard reagents, lithium reagents)

The carbon-chlorine bond in this compound can be converted into a carbon-metal bond, forming highly reactive organometallic reagents. These reagents effectively reverse the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile (a carbanion synthon). wikipedia.orglibretexts.org

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, (non-3-yn-1-yl)magnesium chloride. byjus.comgeeksforgeeks.org The reaction proceeds on the surface of the magnesium metal, which is often activated to remove the passivating layer of magnesium oxide. byjus.comwikipedia.org The general equation is:

CH₃(CH₂)₄C≡CCH₂CH₂Cl + Mg → CH₃(CH₂)₄C≡CCH₂CH₂MgCl

These reagents are highly reactive and are strong bases, reacting readily with proton sources like water. libretexts.orgksu.edu.sa Therefore, their preparation requires strictly anhydrous conditions. wikipedia.org The carbon-magnesium bond is highly polar, rendering the attached carbon atom strongly nucleophilic. youtube.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting this compound with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. libretexts.orgmasterorganicchemistry.comck12.org This reaction involves two equivalents of lithium metal. masterorganicchemistry.com

CH₃(CH₂)₄C≡CCH₂CH₂Cl + 2Li → CH₃(CH₂)₄C≡CCH₂CH₂Li + LiCl

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org Due to their high reactivity, they are also sensitive to moisture and air. masterorganicchemistry.com An alternative method to form specific organolithium compounds is through lithium-halogen exchange, which is a rapid reaction often used for aryl and alkenyl halides. wikipedia.org

Concurrent Reactions of Both Functional Groups

The dual functionality of this compound, possessing both a reactive C-Cl bond and a C≡C triple bond, allows for a range of reactions where both groups participate, leading to the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and haloalkynes are versatile substrates in this context. acs.orgnih.gov While the terminal alkyne is typically the reactive partner in Sonogashira couplings, the haloalkyne functionality in molecules like this compound can also be exploited in various palladium-catalyzed processes. sioc-journal.cnnih.gov These reactions often demonstrate high chemo- and regioselectivity. acs.org

For this compound, the C(sp³)-Cl bond can participate in coupling reactions, although this is generally more challenging than with C(sp²)-X or C(sp)-X bonds. More commonly, the internal alkyne could be isomerized to a terminal alkyne, which would then readily participate in classic Sonogashira reactions. Alternatively, derivatives of this compound, where the chlorine is on the alkyne (i.e., a 1-chloroalkyne), are excellent partners in cross-coupling reactions. acs.org For instance, a hypothetical Sonogashira reaction of a terminal alkyne derived from this compound with an aryl halide would yield a substituted enyne structure, a common motif in biologically active compounds. sioc-journal.cn

Below is a table summarizing potential cross-coupling reactions involving haloalkyne systems, which could be analogous to the reactivity of this compound or its derivatives.

| Reaction Type | Catalyst/Reagents | Coupling Partner | Potential Product Type | Reference |

| Sonogashira Coupling | Pd-Cu catalyst, Base | Terminal Alkyne / Aryl Halide | Unsymmetrical Diynes, Enynes | acs.orgsioc-journal.cn |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Organoboron compound | Aryl- or Vinyl-substituted Alkynes | nih.gov |

| Heck-type Coupling | Pd(OAc)₂, Base | Alkene | Conjugated 1,3-Enynes | acs.org |

| Cadiot-Chodkiewicz | Cu(I) salt | Terminal Alkyne | Unsymmetrical 1,3-Diynes | researchgate.net |

Annulation and Cyclization Reactions

The bifunctional nature of this compound makes it a candidate for intramolecular reactions to form cyclic structures. In these reactions, one part of the molecule reacts with the other, leading to ring formation. Catalytic reduction of haloalkynes can induce intramolecular cyclization. acs.orgnih.gov

For example, research on the nickel(I)-catalyzed reduction of 1-halo-5-decyne has shown the formation of a five-membered carbocycle, pentylidenecyclopentane, in high yield. acs.orgnih.gov This transformation proceeds via an alkyn-1-yl radical intermediate which then undergoes intramolecular cyclization. nih.gov A similar strategy could theoretically be applied to a derivative of this compound, such as 1-chloro-dodec-6-yne, to form a six-membered ring. The success of such cyclizations is often dependent on the chain length separating the reactive groups, with the formation of five- and six-membered rings being the most favorable. nih.gov

Palladium-catalyzed tandem reactions have also been developed, where multiple bond-forming events occur in a single step, leading to complex heterocyclic structures like pyrroles from haloalkynes and anilines. researchgate.net

Radical Reactions and Mechanistic Insights

This compound can undergo reactions via free radical intermediates, particularly under initiation by UV light, heat, or radical initiators. physicsandmathstutor.comlibretexts.org A key reaction is free radical halogenation, though this is more relevant for synthesizing haloalkanes from alkanes. toppr.com

More pertinent is the cleavage of the carbon-halogen bond. The mechanism of certain metal-catalyzed reactions of haloalkynes has been proposed to involve radical intermediates. acs.orgnih.gov For instance, the nickel(I) salen-catalyzed cyclization mentioned previously is believed to proceed through an alkyn-1-yl radical. nih.gov The general radical chain mechanism involves three key stages: libretexts.org

Initiation: Formation of radicals. For this compound, this could involve the homolytic cleavage of the C-Cl bond to form a primary alkyl radical and a chlorine radical.

Propagation: A radical reacts with a neutral molecule to form a new radical. The alkyl radical from this compound could react further, for example, by abstracting a hydrogen atom or adding across a double bond.

Termination: Two radicals combine to form a stable, non-radical product. libretexts.org

In the absence of an intramolecular trapping pathway, radicals derived from haloalkynes can also lead to dimerization products. acs.orgnih.gov Radical-trapping experiments can be used to investigate whether a reaction proceeds through a radical pathway. The absence of inhibition by radical scavengers like TEMPO would suggest a non-radical mechanism. acs.org

Stereochemical Control and Regiochemical Outcomes in Reactions

Controlling the stereochemistry and regiochemistry of reactions is crucial for synthesizing specific target molecules. In reactions involving this compound, these aspects are particularly relevant in addition and coupling reactions.

Regioselectivity: In addition reactions to the alkyne, such as hydrohalogenation, the regiochemical outcome is governed by Markovnikov's rule, although the specifics can be complex for internal alkynes. In cross-coupling reactions, the selectivity of which C-X bond reacts (if multiple are present) is a key regiochemical consideration. For example, in molecules with both C-I and C-Cl bonds, Sonogashira coupling can be directed to occur selectively at the more reactive C-I bond. taylorandfrancis.com

Stereoselectivity: This is particularly important when new double bonds are formed. For instance, in palladium-catalyzed cross-coupling reactions between haloalkynes and alkenes to form conjugated enynes, the stereochemistry (E/Z configuration) of the resulting double bond can often be controlled. acs.orgsioc-journal.cn The choice of catalyst, ligands, solvent, and reaction temperature can influence the stereochemical outcome. sioc-journal.cn Some reactions are highly stereoselective, yielding predominantly one stereoisomer. researchgate.net Similarly, in substrate-controlled reactions, the existing stereochemistry of the reactant can dictate the stereochemistry of the product. kyushu-univ.jpstudysmarter.co.uk For chiral molecules like derivatives of this compound, reagent-controlled strategies can be employed to create new chiral centers with a desired configuration, independent of the substrate's initial stereochemistry. kyushu-univ.jp

Applications of 1 Chloronon 3 Yne in Complex Organic Synthesis

Utilization as a Building Block in Multi-Step Syntheses

1-Chloronon-3-yne is a valuable bifunctional building block. The chloro- group can be displaced by nucleophiles, and the alkyne can be functionalized separately, allowing for the sequential introduction of different molecular fragments. An analogous compound, 1-chloronon-4-yne, demonstrates this utility in the synthesis of N-alkylated indole-3-carboxaldehydes. In this synthesis, 1-chloronon-4-yne is used to alkylate the nitrogen of indole-3-carboxaldehyde (B46971) in the presence of sodium iodide and cesium carbonate. molaid.com This reaction forms a new carbon-nitrogen bond at the site of the chloroalkane, leaving the alkyne moiety intact for subsequent transformations, such as the Rh(III)-catalyzed intramolecular C-H functionalization to produce substituted isocanthines. molaid.com

The synthesis of such chloroalkynes themselves highlights their role as prepared building blocks. For instance, the related compound 1-chloronon-4-yne can be synthesized by reacting hex-1-ynyllithium with 1-bromo-3-chloropropane. This preparatory step underscores the deliberate design of these molecules for use in larger synthetic campaigns.

Table 1: Exemplar Synthesis Utilizing a 1-Chlorononyne Isomer

| Reactant 1 | Reactant 2 | Key Reagents | Product | Application of Product | Reference |

|---|

Precursor to Biologically Active Molecules (general structural motifs)

Research indicates that this compound may serve as a precursor in the synthesis of insect pheromones. Pheromones are a class of biologically active molecules that often feature long carbon chains with specific stereochemistry and functional groups. The C9 backbone of this compound provides a suitable scaffold that can be elaborated into these complex natural products. The alkyne can be stereoselectively reduced to either a cis or trans double bond, a common structural motif in many pheromones. The chloro- group allows for coupling with other fragments or conversion into other functionalities like alcohols or esters, which are also prevalent in pheromone structures.

Role in the Synthesis of Natural Products (general structural motifs)

Beyond pheromones, the structural elements of this compound are relevant to a broader range of natural products. Many marine and terrestrial natural products contain long, unbranched carbon chains and internal alkynes or alkenes. The synthetic utility of this compound lies in its ability to introduce this nine-carbon lipophilic chain. The alkyne functionality is a particularly powerful handle for building molecular complexity. For example, Sonogashira coupling reactions, exemplified by the reaction of the related (E)-1-chloronon-1-en-3-yne with 4-pentyn-1-ol, allow for the formation of carbon-carbon bonds, extending the chain and creating conjugated enyne or diyne systems that are precursors to polyketide-type natural products.

Application in the Construction of Functional Materials and Polymers (general structural motifs)

While specific examples for this compound are not available, the alkyne group is a key functional motif in materials science. Alkynes are precursors for conjugated polymers, which can have interesting electronic and optical properties. The polymerization of terminal alkynes is well-known, and internal alkynes can also be incorporated into polymer backbones. The chloroalkyl chain of this compound could serve to impart solubility or act as a site for cross-linking or post-polymerization functionalization.

Integration into Divergent and Convergent Synthetic Strategies

The bifunctional nature of this compound makes it well-suited for both divergent and convergent synthetic designs.

In a divergent synthesis , this compound could serve as a common starting material. The two functional groups can be reacted independently to create a library of related but distinct molecules. For example, the chlorine could be substituted with a variety of nucleophiles (e.g., azides, amines, thiols), while the alkyne is subjected to a separate set of reactions (e.g., click chemistry, partial reduction, hydroboration-oxidation), rapidly generating structural diversity from a single precursor.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloronon-4-yne |

| (E)-1-Chloronon-1-en-3-yne |

| 1-(Non-4-yn-1-yl)-1H-indole-3-carbaldehyde |

| 1-Bromo-3-chloropropane |

| 4-Pentyn-1-ol |

| Hex-1-ynyllithium |

| Indole-3-carboxaldehyde |

Spectroscopic Characterization for Structural Elucidation of 1 Chloronon 3 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the distinct chemical environments and their interconnections. researchgate.netlibretexts.org

The ¹H NMR spectrum of 1-Chloronon-3-yne provides information on the number of different proton environments, their electronic surroundings, and the number of neighboring protons. The spectrum is predicted to show seven distinct signals corresponding to the seven non-equivalent sets of protons in the molecule.

The protons on the carbon adjacent to the chlorine atom (C1) are expected to be the most deshielded of the sp³ protons, appearing furthest downfield due to the electronegativity of the chlorine atom. These protons would appear as a triplet, being split by the two adjacent protons on C2. The protons on the terminal methyl group (C9) would appear as a triplet at the most upfield position. The methylene (B1212753) protons (C2, C5, C6, C7, C8) would present as more complex multiplets due to coupling with their non-equivalent neighbors. Protons on C2 and C5, which are adjacent to the alkyne, will show slight downfield shifts compared to other methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment (Carbon Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 | ~3.60 | Triplet (t) | 2H |

| H-2 | ~2.50 | Multiplet (m) | 2H |

| H-5 | ~2.20 | Multiplet (m) | 2H |

| H-6 | ~1.50 | Multiplet (m) | 2H |

| H-7 | ~1.35 | Multiplet (m) | 2H |

| H-8 | ~1.30 | Multiplet (m) | 2H |

| H-9 | ~0.90 | Triplet (t) | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization state (sp³, sp², sp). For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbon atom bonded to chlorine (C1) will be significantly downfield compared to the other sp³ carbons due to the halogen's deshielding effect. docbrown.info The two sp-hybridized carbons of the internal alkyne (C3 and C4) will appear in a characteristic region of the spectrum, typically between 65 and 90 ppm. The remaining sp³ carbons of the alkyl chain will have chemical shifts in the typical alkane region (10-40 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

|---|---|---|

| C1 | ~45 | sp³ |

| C2 | ~25 | sp³ |

| C3 | ~80 | sp |

| C4 | ~85 | sp |

| C5 | ~20 | sp³ |

| C6 | ~31 | sp³ |

| C7 | ~28 | sp³ |

| C8 | ~22 | sp³ |

| C9 | ~14 | sp³ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, the COSY spectrum would show cross-peaks connecting H-1 with H-2, and H-5 with H-6, H-6 with H-7, and so on down the pentyl chain to H-9. The absence of a correlation between H-2 and H-5 would confirm the position of the alkyne.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netlibretexts.orglibretexts.org It provides direct C-H one-bond connectivity, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

Protons at H-1 showing correlation to carbons C2 and C3.

Protons at H-2 showing correlation to carbons C1, C3, and C4.

Protons at H-5 showing correlation to carbons C3, C4, C6, and C7. These correlations would unequivocally establish the connection of the chloroethyl group and the pentyl group to the C3 and C4 positions of the alkyne, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net For a flexible molecule like this compound, NOESY would primarily show correlations between adjacent protons along the chain, confirming the sequence established by COSY.

Infrared (IR) Spectroscopy for Functional Group Identification (C≡C and C-Cl stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. youtube.com The key functional groups in this compound are the internal carbon-carbon triple bond (C≡C) and the carbon-chlorine single bond (C-Cl).

The C≡C stretch for an internal alkyne is typically weak and appears in the range of 2260-2150 cm⁻¹. libretexts.org The C-Cl stretch gives a strong absorption in the fingerprint region, generally between 800 and 600 cm⁻¹. Additionally, the spectrum will feature characteristic C-H stretching absorptions from the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorptions for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp³ C-H | 2960-2850 | Strong |

| C≡C Stretch | Internal Alkyne | 2260-2150 | Weak to Medium |

| C-Cl Stretch | Chloroalkane | 800-600 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns. nist.gov The molecular formula of this compound is C₉H₁₅Cl, giving a nominal molecular weight of 158 g/mol .

The mass spectrum would exhibit a characteristic molecular ion cluster (M⁺) due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. The [M]⁺ peak (containing ³⁵Cl) and the [M+2]⁺ peak (containing ³⁷Cl) would appear in an approximate 3:1 ratio of relative intensity, which is a clear indicator of the presence of one chlorine atom in the molecule.

Common fragmentation pathways for haloalkanes and alkynes would be expected. This includes the loss of a chlorine radical (•Cl) to give a fragment at m/z 123, or the loss of HCl to give a fragment at m/z 122. Cleavage of the carbon-carbon bonds adjacent to the alkyne (alpha-cleavage) is also a likely fragmentation route, leading to the loss of an ethyl radical or a pentyl radical.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 158/160 | [C₉H₁₅Cl]⁺ | - (Molecular Ion) |

| 123 | [C₉H₁₅]⁺ | •Cl |

| 122 | [C₉H₁₄]⁺• | HCl |

| 87/89 | [C₄H₄Cl]⁺ | •C₅H₁₁ (Pentyl radical) |

| 71 | [C₅H₁₁]⁺ | •C₄H₄Cl |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. libretexts.org While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in the bond's polarizability. For symmetrical or nearly symmetrical bonds like the C≡C bond in an internal alkyne, the Raman signal is often strong while the IR absorption is weak. beilstein-journals.org

Therefore, Raman spectroscopy is particularly well-suited for identifying the C≡C stretch in this compound. A strong signal would be expected in the 2260-2150 cm⁻¹ region, confirming the presence of the alkyne functional group. beilstein-journals.orgnih.gov The C-Cl stretch would also be observable in the Raman spectrum.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡C Stretch | Internal Alkyne | 2260-2150 | Strong |

| C-Cl Stretch | Chloroalkane | 800-600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds, including haloalkynes like this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass, thereby offering a powerful tool for confirming its chemical formula.

For this compound, the molecular formula is C₉H₁₅Cl. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ³⁵Cl). This calculated value serves as a benchmark against which the experimentally measured mass is compared. The exact mass of this compound is calculated to be 158.08600 Da. chemsrc.com

In a typical HRMS experiment, the sample is introduced into the instrument and ionized, commonly using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and keep the molecule intact. The instrument, often a Time-of-Flight (TOF) or Orbitrap analyzer, then measures the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺). doi.orgcaltech.edu

The key strength of HRMS lies in its ability to distinguish between compounds that may have the same nominal mass but different elemental compositions. The close correlation between the experimentally measured m/z value and the calculated exact mass provides strong evidence for the proposed molecular formula. For instance, research on various organic molecules routinely reports the comparison between "calculated" and "found" mass values to four or more decimal places to validate the identity of a synthesized compound. doi.orgcaltech.edursc.org

Furthermore, the presence of a chlorine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of two stable isotopes of chlorine, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion will appear as two distinct peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1. Observing this specific pattern provides definitive confirmation of the presence of a single chlorine atom in the molecule's structure.

The table below summarizes the key mass spectrometry data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₅Cl |

| Calculated Exact Mass | 158.08600 Da chemsrc.com |

| Primary Ion (Hypothetical) | [M+H]⁺ |

| Calculated m/z for [C₉H₁₆³⁵Cl]⁺ | 159.09353 |

| Calculated m/z for [C₉H₁₆³⁷Cl]⁺ | 161.09058 |

Agreement between the measured and calculated exact masses to within a narrow tolerance (typically < 5 ppm) is considered a standard for structural confirmation in modern chemical research.

Computational and Theoretical Studies of 1 Chloronon 3 Yne

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the properties of a molecule from first principles. For a molecule like 1-Chloronon-3-yne, Density Functional Theory (DFT) would be a powerful and widely used method. DFT calculations focus on the electron density to determine the electronic structure and other properties of the molecule.

Electronic Structure and Bonding Analysis

A DFT study of this compound would begin with geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, a detailed analysis of its electronic structure and bonding would be performed. This would involve examining the distribution of electron density, identifying the nature of the chemical bonds (covalent, polar covalent), and quantifying the partial charges on each atom. The presence of the electronegative chlorine atom and the electron-rich alkyne functional group would create a specific electronic profile that influences the molecule's reactivity.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. For this compound, an MO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity. The HOMO would likely be associated with the pi-system of the triple bond, indicating its nucleophilic character. The LUMO would likely be located around the C-Cl bond, suggesting susceptibility to nucleophilic attack at the carbon atom bonded to the chlorine.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing a compound. For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: These would be calculated to aid in the structural elucidation of the molecule.

Infrared (IR) Frequencies and Intensities: The vibrational modes of the molecule would be calculated, predicting the positions and relative intensities of peaks in its IR spectrum. Key vibrations would include the C-H stretches, the C≡C triple bond stretch, and the C-Cl stretch.

UV-Vis Absorption Spectra: The electronic transitions and their corresponding absorption wavelengths would be predicted, providing insight into the molecule's behavior under UV-Vis light.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying:

Nucleophilic Substitution Reactions: Modeling the substitution of the chlorine atom by various nucleophiles to determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism.

Addition Reactions to the Alkyne: Investigating the mechanism of electrophilic or nucleophilic additions across the carbon-carbon triple bond.

Conformational Analysis and Energy Landscapes

The long nonyl chain of this compound allows for significant conformational flexibility. A conformational analysis would involve systematically exploring the different spatial arrangements of the atoms (conformers) by rotating around the single bonds. By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape would identify the most stable (lowest energy) conformers and the energy barriers between them, which is crucial for understanding the molecule's physical properties and how its shape influences its reactivity.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, a structure-reactivity relationship (SRR) can be established. For example, one could computationally investigate how changing the length of the alkyl chain or substituting the chlorine atom with other halogens affects the molecule's reaction rates or equilibrium constants for a given reaction. This provides predictive power for designing new molecules with desired chemical properties.

Future Research Directions and Emerging Perspectives on Chlorinated Alkyne Chemistry

Development of Sustainable and Green Synthetic Routes for 1-Chloronon-3-yne

The future development of synthetic methodologies for this compound is increasingly driven by the principles of green and sustainable chemistry, aiming to maximize atom economy and minimize synthetic steps. acs.orgnih.gov Traditional routes to 1-chloroalkynes often involved the deprotonation of a terminal alkyne with a strong base followed by treatment with a chlorinating agent. acs.orgcdnsciencepub.com Modern research, however, is pivoting towards milder, more efficient, and environmentally benign alternatives.

A significant area of future research lies in the refinement of catalytic direct halogenation of terminal alkynes. The development of sustainable and efficient methods for this transformation is essential as 1-haloalkynes are critical building blocks in organic synthesis. mdpi.comresearchgate.net Promising methodologies that could be optimized for this compound production include the use of N-chlorosuccinimide (NCS) as the chlorine source in the presence of a silver salt catalyst under mild conditions. researchgate.net An important advancement in this area is the development of highly efficient, recyclable catalyst systems, such as nano-Ag supported on graphitic carbon nitride (g-C3N4), for the chlorination, bromination, and iodination of terminal alkynes. mdpi.comnih.gov For chlorination, these reactions may require slightly elevated temperatures (e.g., 50 °C) compared to bromination and iodination to achieve optimal results. nih.gov

Another emerging frontier is the application of electrochemistry for the synthesis of chlorinated compounds. acs.org Recent studies have demonstrated the electrochemical oxydichlorination of alkynes to produce α,α-dihaloketones using simple, readily available halogen sources like chloroform (B151607) (CHCl3), dichloromethane (B109758) (CH2Cl2), or even seawater. acs.orgnih.gov Adapting these electrochemical principles for the direct chlorination of non-3-yn-1-ol (B1266180) (a precursor to this compound) could offer a sustainable pathway, potentially utilizing chloride ions from abundant sources and replacing hazardous reagents. nih.gov

A comparison of traditional and emerging green synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Routes for 1-Chloroalkynes

| Feature | Traditional Method (e.g., Base Deprotonation) | Emerging Green Method (e.g., Catalytic) | Future Electrochemical Method |

|---|---|---|---|

| Reagents | Strong base (e.g., n-BuLi), chlorinating agent | Mild halogenating agent (e.g., NCS), catalytic metal salt (e.g., Ag salt) | Simple halogen source (e.g., CHCl3, seawater), electricity |

| Conditions | Often cryogenic temperatures, inert atmosphere | Mild temperatures (room temp to 50°C) | Room temperature |

| Sustainability | Stoichiometric waste, use of strong bases | Catalyst recyclability, higher atom economy | Use of renewable electricity, abundant reagents |

| Efficiency | Generally effective but can have substrate limitations | Broad substrate scope, excellent yields | High potential for efficiency and sustainability |

Future work will likely focus on optimizing catalyst loading, expanding the substrate scope of these green methods to include complex functionalized alkynes, and scaling up these processes for industrial application. researchgate.net The goal is to create a toolbox of synthetic methods that are not only efficient but also economically and environmentally sound. researchgate.net

Exploration of Novel Catalytic Systems for Functionalization

Haloalkynes, including this compound, are powerful and versatile building blocks in organic synthesis, largely due to their dual functionality which allows for diverse transformations via transition metal catalysis. acs.orgnih.govacs.org Future research will undoubtedly focus on discovering and developing novel catalytic systems to unlock new pathways for the functionalization of the chloroalkyne motif.

A primary direction is the expansion of transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com While palladium catalysis is well-established for these transformations, there is a growing interest in using more earth-abundant and cost-effective metals like nickel, cobalt, iron, and manganese. sigmaaldrich.comchinesechemsoc.org Nickel catalysts, for instance, are effective in various cross-coupling reactions, and developing specific ligand systems, such as 4,4′,4″-tri-tert-butyl-terpyridine (tpy'), can help in probing reaction mechanisms and enhancing catalytic efficiency. rsc.org Manganese-based catalytic systems have shown unique selectivity in C-H functionalization reactions with alkynes, a strategy that could be extended to the functionalization of molecules containing the this compound unit. chinesechemsoc.org

Gold catalysis represents another fertile ground for exploration. Gold catalysts have proven effective in the hydration of haloalkynes to form α-halomethyl ketones and in the hydroamination of 1-chloroalkynes to produce α-chloromethylketimines. csic.esacs.org Future work could involve designing new phosphine (B1218219) ligands for gold complexes to tune their reactivity and selectivity for various nucleophilic additions to the alkyne of this compound. csic.es The development of catalytic systems that are tolerant of the chloride substituent while activating the alkyne for addition reactions is a key challenge. uniovi.es

The concept of adaptive dynamic homogeneous catalysis, where the catalytic system self-adjusts based on the nucleophile present, offers a paradigm shift for general cross-coupling reactions and could be applied to this compound. nih.gov A nickel-based system under visible-light-driven redox conditions has been shown to be effective for a wide range of C(sp2)-(hetero)atom coupling reactions, a methodology that could be adapted for the C(sp) carbon of the chloroalkyne. nih.gov

Table 2 summarizes potential novel catalytic systems for the functionalization of this compound.

Table 2: Emerging Catalytic Systems for Haloalkyne Functionalization

| Catalyst Class | Metal Center | Potential Reaction Type | Research Focus |

|---|---|---|---|

| Earth-Abundant Metals | Ni, Co, Fe, Mn | Cross-coupling, C-H functionalization | Developing robust ligands, replacing precious metals. sigmaaldrich.comchinesechemsoc.org |

| Gold Catalysis | Au(I) / Au(III) | Hydrofunctionalization (hydration, amination) | Designing new ligands for enhanced selectivity; exploring new nucleophiles. csic.esacs.org |

| Rhodium Catalysis | Rh(I) / Rh(III) | C-H/C-H cross-coupling | Using simple inorganic rhodium salts as catalysts by leveraging in situ π-coordination. pku.edu.cn |

| Photoredox Catalysis | Ni | General C-(hetero)atom coupling | Developing adaptive catalytic systems for broad substrate scope under mild conditions. nih.gov |

Ultimately, the goal is to develop catalytic systems that enable multiple bond-forming events in a single operation, offering economical and sustainable methods for constructing complex molecules from the this compound template. acs.org

Design of New Molecular Architectures Incorporating this compound Motifs

The inherent functionality of this compound makes it a valuable building block for the rapid assembly of complex molecular structures. nih.gov A key future direction is the strategic use of this compound to design and synthesize novel molecular architectures that are difficult to access through traditional methods. acs.org

The versatility of haloalkynes allows for their participation in a wide array of reactions, including cross-coupling, nucleophilic additions, and cycloadditions, providing access to a diverse range of functionalized products. acs.orgnih.gov Research will focus on using this compound in tandem or cascade reactions where both the alkyne and the chloro-group are sequentially functionalized in a single pot. This approach rapidly increases molecular complexity and is highly efficient. acs.org For instance, a copper-catalyzed oxidative cyclization involving a haloalkyne and an o-aminopyridine has been used to construct 2-halo-substituted imidazo[1,2-a]pyridines. acs.org The resulting halogenated product can then be further functionalized via cross-coupling, demonstrating how the halogen can be retained as a synthetic handle for subsequent modifications. acs.org Applying this strategy to this compound could lead to novel heterocyclic systems bearing a nonyne side chain.

Another area of exploration is the synthesis of organometallic compounds. Haloalkanes can react with metals like magnesium to form Grignard reagents, which are pivotal in forming carbon-carbon bonds. algoreducation.com Exploring the formation of an organometallic species from this compound could provide a powerful nucleophile for constructing complex architectures, such as those found in pharmaceuticals or liquid crystals. algoreducation.comresearchgate.net

The development of enantiodivergent methods is also a significant goal. Research into synthesizing chiral allenes from propargylic alcohols has shown that both enantiomers of a product can be accessed from a single enantiomer of the starting material through stereospecific eliminations. core.ac.uk Developing similar catalytic strategies for this compound could allow for the enantioselective synthesis of complex chiral molecules, which is of paramount importance in medicinal chemistry.

Table 3 outlines some potential molecular architectures that could be targeted using this compound.

Table 3: Potential Molecular Architectures Derived from this compound

| Architectural Class | Synthetic Strategy | Potential Application | Research Finding Reference |

|---|---|---|---|

| Functionalized Dienes | Pd-catalyzed cross-coupling with alkenes | Polymer precursors, fine chemicals | Stereoselective synthesis can be controlled by using ionic liquids as solvents. acs.org |

| Heteroatom-containing Olefins | Nucleophilic addition of heteroatoms (O, N, S) | Bioactive molecules, functional materials | Provides a direct route to C(sp2)-heteroatom bonds. csic.es |

| Substituted Heterocycles | Catalytic oxidative cyclization | Medicinal chemistry, materials science | The chloro-substituent can be retained for late-stage functionalization. acs.org |

| Chiral Allenes | Enantiodivergent catalytic rearrangement | Asymmetric synthesis, complex natural products | Access to both enantiomers from a single precursor. core.ac.uk |

The overarching goal is to leverage the unique reactivity of the this compound motif to build molecular complexity rapidly, providing new strategies for accessing functional products for a wide range of applications. nih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of this compound chemistry with automated synthesis and flow chemistry represents a significant leap forward in accelerating discovery and optimizing reaction processes. synplechem.comwuxiapptec.com These technologies offer enhanced control, safety, and throughput compared to traditional batch methods, making them ideal for exploring the vast chemical space accessible from this versatile building block. wuxiapptec.com

Flow chemistry, where reagents are continuously pumped through reactors, allows for precise control over parameters like temperature, pressure, and residence time. wuxiapptec.com This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which can be a characteristic of alkyne functionalization. wuxiapptec.com For example, reactions that require very low temperatures in batch (e.g., -78°C) can often be run at much milder temperatures in flow reactors due to rapid mixing and efficient heat transfer, improving throughput and energy efficiency. wuxiapptec.com Future research should focus on adapting key transformations of this compound, such as metal-catalyzed cross-coupling and hydrofunctionalization reactions, to continuous-flow systems. beilstein-journals.orgresearchgate.net

Automated synthesis platforms, often utilizing 96-well plates or pre-packed reagent capsules, can dramatically accelerate the synthesis and screening of compound libraries. synplechem.comacs.org An automated and reproducible process for copper-mediated azide-alkyne "click" reactions has been developed using pre-packed capsules that contain all necessary reagents and purification materials. acs.org This allows for the entire reaction and isolation sequence to be performed without user intervention. synplechem.comacs.org Such a system could be employed to react a derivative of this compound (e.g., an azide-functionalized nonyne) with a library of alkyne or azide (B81097) partners, rapidly generating a diverse set of triazole-containing molecules for biological screening. nih.gov

The combination of these technologies can create powerful research workflows. For instance, a flow reactor could be used to safely and efficiently synthesize a key intermediate from this compound, with the output directly fed into an automated platform for parallel derivatization and purification. acs.org This high-throughput approach enables the rapid exploration of structure-activity relationships, which is crucial in early-phase drug discovery. wuxiapptec.com Research in this area will focus on developing robust, integrated systems and expanding the "toolbox" of reactions that are compatible with these automated and flow methodologies. synplechem.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products